2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is a complex organic compound that features a benzoxazole ring, a pyrazine ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Pyrazine Ring: The pyrazine ring is often synthesized via the condensation of 1,2-diketones with diamines.
Coupling Reactions: The benzoxazole and pyrazine rings are then coupled with a cyclohexyl group through nucleophilic substitution or other coupling reactions.
Final Assembly: The final step involves the acylation of the coupled intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole and pyrazine rings.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzoxazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles like alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials, such as polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole and pyrazine rings can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The cyclohexyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-benzoxazol-3-yl)acetamide: Lacks the pyrazine and cyclohexyl groups, making it less complex.
N-(4-cyanopyrazin-2-yl)acetamide: Lacks the benzoxazole and cyclohexyl groups.
Cyclohexylacetamide: Lacks the benzoxazole and pyrazine rings.
Uniqueness
2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is unique due to its combination of three distinct structural motifs: the benzoxazole ring, the pyrazine ring, and the cyclohexyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c21-12-17-20(23-10-9-22-17)27-14-7-5-13(6-8-14)24-19(26)11-16-15-3-1-2-4-18(15)28-25-16/h1-4,9-10,13-14H,5-8,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEHEJMZNDNPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=NOC3=CC=CC=C32)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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